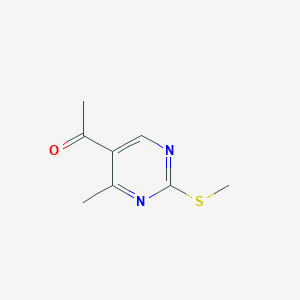
1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 . It is also known by other synonyms such as Ethanone, 1-[4-methyl-2-(methylthio)-5-pyrimidinyl]- .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis
This compound is a white needle-like crystal . It has a melting point of 82-83 °C and a predicted boiling point of 315.2±22.0 °C . The predicted density is 1.19±0.1 g/cm3 . The pKa is predicted to be -0.51±0.29 .Scientific Research Applications
1. Synthesis of Antifungal Agents
In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone is involved in the process. The compound plays a key role in setting the relative stereochemistry during the addition of a pyrimidine derivative. This synthesis process, including diastereoselection and stereochemistry establishment, demonstrates the importance of this compound in developing potent antifungal medications (Butters et al., 2001).
2. Antimicrobial and Antitumor Activities
A series of pyrimidinones, including derivatives of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone, have been evaluated for their antimicrobial and antitumor activities. Some of these compounds exhibited moderate activity against bacterial and fungal strains and showed promising cytotoxic activities against human tumor cell lines. This highlights their potential in developing new antimicrobial and anticancer agents (Edrees et al., 2010).
3. Development of Heterocyclic Chalcone Dyes
1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone has been used in the synthesis of novel heterocyclic chalcone dyes. These dyes, derived from thieno[2,3-d]pyrimidine, have applications in creating various hues on polyester fibers. The study of their spectral characteristics and colorimetric assessment underscores the compound's utility in textile dyeing and coloration processes (Ho & Yao, 2013).
4. Insecticidal Applications
Pyrazole-based tetrahydropyrimidine derivatives, including 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone, have been synthesized and evaluated for their insecticidal activities. Some of these compounds showed 100% mortality against agricultural pests like Nilaparvata lugens and Mythimna separata, highlighting their potential use in pest control (Halim et al., 2020).
5. Photokinetics in DNA Lesion Studies
The compound's derivatives are part of the photolesions formed from pyrimidine bases in DNA. They have been studied for their photophysical and photochemical properties, providing insights into DNA damage and repair mechanisms. This research is crucial for understanding the effects of UV radiation on DNA and developing strategies to mitigate DNA damage (Ryseck et al., 2013).
Safety and Hazards
The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(4-methyl-2-methylsulfanylpyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-7(6(2)11)4-9-8(10-5)12-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNMYESMZCJSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)
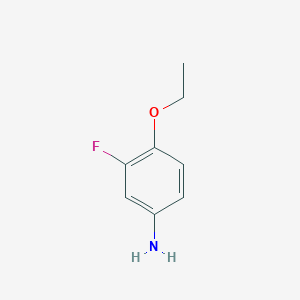
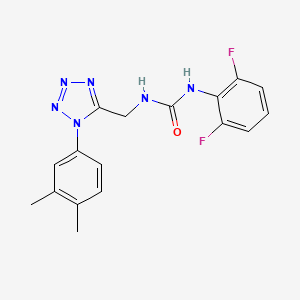
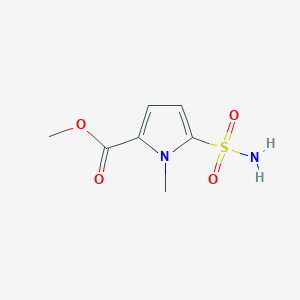
![N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2745874.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2745875.png)
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate](/img/structure/B2745876.png)
![ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2745877.png)
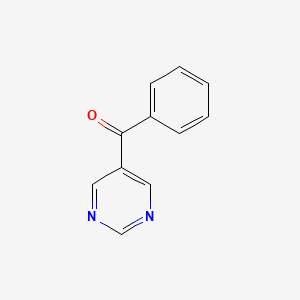
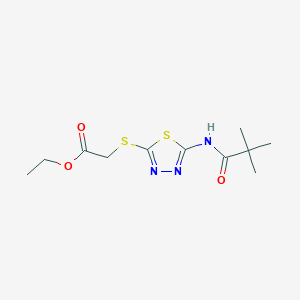
![3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2745881.png)

![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2745884.png)